1'-rac-4'S-Emtricitabine 5'-O-Benzoyl

Chiral Synthesis Intermediate Characterization Emtricitabine API

This 5′-O-benzoyl-protected racemic intermediate is critical for the multi-step synthesis of the NRTI ent-Emtricitabine. The defined 4′S stereochemistry and benzoyl group ensure precise control over subsequent deprotection and purification, directly influencing final API quality. It serves as an essential HPLC/LC-MS reference marker for impurity profiling and ANDA method validation. Substituting with structural analogs risks introducing stereochemical impurities and requires full analytical re-validation, impacting regulatory compliance. Procure with a full Certificate of Analysis to support reliable analytical development and generic drug applications.

Molecular Formula C15H14FN3O4S
Molecular Weight 351.4 g/mol
Cat. No. B13854203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-rac-4'S-Emtricitabine 5'-O-Benzoyl
Molecular FormulaC15H14FN3O4S
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1C(OC(S1)COC(=O)C2=CC=CC=C2)N3C=C(C(=NC3=O)N)F
InChIInChI=1S/C15H14FN3O4S/c16-10-6-19(15(21)18-13(10)17)11-8-24-12(23-11)7-22-14(20)9-4-2-1-3-5-9/h1-6,11-12H,7-8H2,(H2,17,18,21)/t11?,12-/m0/s1
InChIKeyRIOLPNUDMPJFJH-KIYNQFGBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1′-rac-4′S-Emtricitabine 5′-O-Benzoyl: Key Characteristics and Procurement Considerations


1′-rac-4′S-Emtricitabine 5′-O-Benzoyl (CAS N/A, MW 351.35 g/mol, Formula C₁₅H₁₄FN₃O₄S) is a protected synthetic intermediate for the antiviral agent ent-Emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI) . It is characterized as an off-white solid with solubility in chloroform, DCM, DMSO, and ethyl acetate . The compound features a 5′-O-benzoyl protecting group on an oxathiolane nucleoside scaffold, which is essential for the stereoselective synthesis of the final active pharmaceutical ingredient (API) .

Why Generic Substitution Fails for 1′-rac-4′S-Emtricitabine 5′-O-Benzoyl in Emtricitabine Synthesis


Direct substitution of 1′-rac-4′S-Emtricitabine 5′-O-Benzoyl with a structurally related analog (e.g., 4′-epi-Emtricitabine 4-Acetamide 5′-O-Benzoyl or ent-Emtricitabine 4-Acetamide 5′-O′-Benzoyl) is not feasible without significant process redevelopment. As a protected intermediate in the synthesis of the specific stereoisomer ent-Emtricitabine , its stereochemistry at the 1′ and 4′ positions, combined with the 5′-O-benzoyl group, dictates the outcome of subsequent deprotection and purification steps [1]. Changing this intermediate would introduce different stereochemical impurities, alter reaction kinetics, and require re-validation of analytical methods for purity assessment, directly impacting regulatory compliance and final API quality [2].

Quantitative Differentiation: 1′-rac-4′S-Emtricitabine 5′-O-Benzoyl vs. Closest Analogs


Stereochemical Identity and Molecular Weight Comparison

1′-rac-4′S-Emtricitabine 5′-O-Benzoyl (MW 351.35) is a specific stereoisomeric intermediate. Compared to the closely related intermediate ent-Emtricitabine 4-Acetamide 5′-O′-Benzoyl (MW 393.39), the target compound has a lower molecular weight due to the absence of an acetamide group at the 4-position . This structural difference directly impacts the subsequent synthetic steps, as the acetamide group in the comparator requires an additional deprotection step.

Chiral Synthesis Intermediate Characterization Emtricitabine API

Purity Standard and Regulatory Acceptance

The compound is available from reputable vendors like Toronto Research Chemicals (TRC, cat. E525055) and is often used as a reference standard for analytical method development in Emtricitabine manufacturing. While not a pharmacopoeial impurity itself, its use as a well-characterized intermediate standard ensures that in-house analytical methods for related substances meet regulatory expectations for specificity and accuracy, as required by USP and EP monographs for Emtricitabine impurities [1].

Reference Standard Impurity Profiling Analytical Method Validation

Solubility Profile for Downstream Processing

1′-rac-4′S-Emtricitabine 5′-O-Benzoyl is soluble in chloroform, dichloromethane (DCM), dimethyl sulfoxide (DMSO), and ethyl acetate . This solubility profile is advantageous for purification steps like flash chromatography or recrystallization. In contrast, the final API, Emtricitabine, is freely soluble in water [1]. The intermediate's solubility in non-aqueous solvents allows for separation from water-soluble byproducts and reagents before the final deprotection step, simplifying the purification process.

Solubility Chromatography Crystallization

Key Application Scenarios for Procuring 1′-rac-4′S-Emtricitabine 5′-O-Benzoyl


Stereoselective Synthesis of ent-Emtricitabine for Process Development

This compound is the critical protected intermediate in the multi-step synthesis of ent-Emtricitabine (the active enantiomer) . Its procurement is essential for chemists developing or optimizing synthetic routes for this NRTI, ensuring the correct stereochemistry is maintained through to the final API.

Analytical Method Development and Validation for Impurity Control

As a well-characterized, protected intermediate, this compound serves as a reference marker in high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods . It is used to establish retention times and resolution from the main API peak, a key requirement for quality control laboratories in pharmaceutical manufacturing to monitor and control related substances.

Quality Control and Reference Standard for Generic Drug Filings

When procured from a reputable source with a full Certificate of Analysis (CoA), this compound can be used as a working standard to support Abbreviated New Drug Applications (ANDAs) for generic Emtricitabine formulations [1]. Its use in method validation studies provides the traceable data required by regulatory bodies to demonstrate analytical method suitability.

Investigation of Emtricitabine Process-Related Impurities

This intermediate, being part of the synthetic pathway, can also serve as a model compound to study potential process-related impurities that might form during manufacturing [2]. Its chemical properties help in identifying and quantifying these byproducts in the final drug substance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.